molecular formula C7H12FNO B2506693 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 2375269-44-4

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol

Cat. No.: B2506693
CAS No.: 2375269-44-4
M. Wt: 145.177
InChI Key: BZXVFUYIXAFHIM-UHFFFAOYSA-N
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Description

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol (CAS: 2375269-44-4) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₂FNO and a molecular weight of 145.17 g/mol . Its structure features a bicyclo[3.1.1]heptane scaffold, with a fluorine atom at the 5-position, a nitrogen atom in the 3-aza position, and a hydroxymethyl group at the 1-position. The SMILES notation OCC12CNCC(C1)(C2)F highlights the fused bicyclic system and substituent positions . This compound is commercially available for research purposes, as noted in supplier catalogs .

Properties

IUPAC Name

(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-7-1-6(2-7,5-10)3-9-4-7/h9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXVFUYIXAFHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method allows for the incorporation of the azabicycloheptane core into the desired structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted azabicycloheptanes. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position of the bicyclo[3.1.1]heptane scaffold is a critical site for structural modification. Below is a comparative analysis of analogs with different substituents:

Compound Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol Fluorine (-F) C₇H₁₂FNO 145.17 Electronegative, small atomic radius
(5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol Methoxy (-OCH₃) C₈H₁₅NO₂ 173.21 (calculated) Bulky, electron-donating, increases lipophilicity
[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 4-Fluorophenyl C₁₃H₁₅FNO 235.27 (calculated) Aromatic, hydrophobic, enhances steric bulk
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol Hydrochloride Methyl (-CH₃) C₈H₁₅NO·HCl 177.67 (calculated) Lipophilic, sterically compact
Key Observations:
  • Fluorine vs. Methoxy: The fluorine substituent (atomic radius: ~0.64 Å) reduces steric hindrance compared to methoxy (~1.52 Å for OCH₃) .
  • Aromatic vs.
  • Methyl vs. Fluorine: The methyl group increases lipophilicity (logP ~1.5 vs.

Physicochemical and Structural Implications

  • The methoxy derivative’s higher molecular weight and oxygen content may balance lipophilicity and solubility .
  • Fluorine’s inductive effect could modulate the acidity of the hydroxyl proton.

Biological Activity

The compound (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol , also known as its hydrochloride form, is a bicyclic amine with notable biological activity. Its unique structure, which includes a fluorine atom and an azabicyclo framework, suggests potential interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

  • IUPAC Name : (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol
  • CAS Number : 2920400-91-3
  • Molecular Formula : C7_7H13_{13}ClFNO
  • Molecular Weight : 181.64 g/mol
  • LogP : -0.61 (indicating low lipophilicity)

The biological activity of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate physiological responses.
  • Gene Expression : Changes in gene expression patterns have been observed in response to treatment with this compound, suggesting a role in transcriptional regulation.

Interaction with Biomolecules

Research indicates that (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol interacts with proteins and nucleic acids, which can lead to significant biological effects:

Interaction TypeDescription
Enzyme Interaction Potential inhibition of metabolic enzymes
Protein Binding Modulation of protein function through binding
Nucleic Acid Interaction Possible effects on transcription and translation processes

Research Findings

Several studies have investigated the biological activity of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, with an ID50_{50} of approximately 107M10^{-7}M for E. coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays demonstrated that (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol showed selective toxicity towards cancer cell lines while sparing normal cells. The IC50_{50} values were recorded at 105M10^{-5}M for leukemia L1210 cells, indicating a promising therapeutic index for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-Azabicyclo[3.1.1]heptaneLacks fluorineLimited activity
Bicyclo[3.1.1]heptaneLacks nitrogen and fluorineMinimal biological relevance
5-Fluoro-3-(hydroxymethyl)-azabicyclo[3.1.1]heptaneSimilar structure but different functional groupsEnhanced reactivity

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